molecular formula C7H12O2S2 B1293825 Ethyl 1,3-dithiane-2-carboxylate CAS No. 20462-00-4

Ethyl 1,3-dithiane-2-carboxylate

Cat. No. B1293825
CAS RN: 20462-00-4
M. Wt: 192.3 g/mol
InChI Key: ANEDZEVDORCLPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives can involve different strategies, including multicomponent reactions, cyclocondensation reactions, and catalyzed coupling reactions. For instance, ethyl canthin-6-one-1-carboxylate and its analogues were prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a three-step approach involving Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling . Similarly, ethyl 2-methylthiophene-3-carboxylate was prepared through a process that avoids the use of strong bases and noncryogenic conditions, yielding the product from commercially available 2-methylthiophene .

Molecular Structure Analysis

The molecular structure of ethyl carboxylate derivatives has been elucidated using various techniques, including X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles between the planes of the central pyrazole ring and the adjacent benzene rings . Additionally, the crystal structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis .

Chemical Reactions Analysis

Ethyl carboxylate derivatives undergo various chemical reactions, including cycloadditions, formylations, and photochemical reactions. Ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate reacted with 1,3-dienes to yield cycloadducts . In another study, 2-(sulfooxy)propane-1,2,3-tricarboxylic acid was used as a catalyst for the formylation of alcohols and amines with ethyl formate . Photochemical reactions have also been explored, as seen in the tandem photoarylation-photoisomerization of halothiazoles to synthesize ethyl 2-arylthiazole-5-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are characterized by spectroscopic methods and computational studies. The FT-IR, 1H, and 13C NMR spectra of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were recorded, and density functional theory (DFT) calculations were used to reproduce the experimental results . The photophysical properties of ethyl 2-arylthiazole-5-carboxylates were studied, showing fluorescence possibly due to dual emission from different excited states . Additionally, the nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds have been evaluated .

Mechanism of Action

Target of Action

Ethyl 1,3-dithiane-2-carboxylate is a chemical compound that primarily targets the biochemical pathways involved in the synthesis of α-keto esters . It acts as a bulky equivalent of acetate and an α-keto acid equivalent .

Mode of Action

The compound interacts with its targets by participating in syn-selective aldol reactions . It undergoes asymmetric oxidation to give trans bis-sulfoxide . The carbanion generated from this compound is employed for the preparation of α-keto esters .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of α-keto esters . The compound’s interaction with these pathways results in the production of α-keto esters, which have various applications in organic chemistry.

Pharmacokinetics

Its molecular weight of 192299 suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of α-keto esters . These compounds are valuable in organic chemistry for the synthesis of various other compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s boiling point is 75-77 °C at 0.2 mmHg , suggesting that it may be sensitive to high temperatures

Safety and Hazards

Ethyl 1,3-dithiane-2-carboxylate is classified as a flammable liquid and vapor . The flash point is 55 °C . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Ethyl 1,3-dithiane-2-carboxylate has potential applications in the synthesis of organic compounds . Its use in asymmetric synthesis to produce chiral products from achiral starting materials and its role in syn-selective aldol reactions suggest that it could be a valuable tool in the development of new synthetic methodologies.

properties

IUPAC Name

ethyl 1,3-dithiane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEDZEVDORCLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174427
Record name Ethyl 1,3-dithiane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20462-00-4
Record name Ethyl 1,3-dithiane-2-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,3-dithiane-2-carboxylate
Source ChemIDplus
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Record name Ethyl 1,3-dithiane-2-carboxylate
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Record name Ethyl 1,3-dithiane-2-carboxylate
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Record name ETHYL 1,3-DITHIANE-2-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary synthetic application of ethyl 1,3-dithiane-2-carboxylate?

A1: this compound acts as a masked acyl anion equivalent, enabling the synthesis of α-ketocarboxylic acid derivatives. [, , , , , , , ] Specifically, it allows for the installation of an α-ketoester unit, a crucial structural motif in various natural products and pharmaceuticals. [, ]

Q2: How does phase-transfer catalysis improve the preparation and alkylation of this compound?

A2: Phase-transfer catalysis (PTC) offers significant advantages in both the synthesis and alkylation reactions of this compound. [, , ] PTC allows the use of inexpensive starting materials and facilitates high-yield transformations under milder conditions compared to traditional methods. []

Q3: Can you elaborate on the use of this compound in synthesizing 3-Deoxy-D-manno-2-octulosonic Acid (Kdo)?

A3: this compound plays a critical role in the chemical synthesis of Kdo. [, ] It reacts with a protected D-mannofuranose-5,6-cyclic sulfate, ultimately leading to the introduction of the α-ketoester moiety found in Kdo. [, ]

Q4: How does the structure of this compound facilitate its use as a reagent for umpolung?

A4: The 1,3-dithiane ring in this compound can be deprotonated under specific conditions, generating a nucleophilic carbon atom at the 2-position. This reversed polarity, or umpolung, enables the normally electrophilic carbonyl carbon to act as a nucleophile, allowing for reactions with electrophiles. []

Q5: What are the challenges associated with the asymmetric oxidation of this compound?

A5: While this compound itself can be asymmetrically oxidized, achieving high enantioselectivity can be challenging. [] The resulting bis-sulfoxides are also known to be acid-sensitive, requiring careful workup and purification procedures for optimal yields. []

Q6: Has this compound been utilized in developing pharmaceutical compounds?

A6: Yes, this compound has been employed in the synthesis of a fluorinated analog of the IQNP muscarinic-cholinergic receptor ligand. [] This involved alkylation of the reagent with 1-fluoro-2-bromoethane, followed by several steps to ultimately yield the target compound, which demonstrated promising receptor binding affinity in in vivo studies. []

Q7: Are there any known alternatives or substitutes for this compound in organic synthesis?

A7: While this compound is a widely used reagent, researchers have explored alternatives, including ethyl 1,3-dithiolane-2-carboxylate. [, ] The choice between these reagents often depends on the specific synthetic target and reaction conditions.

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